(3S)-3-(difluoromethyl)piperidine;hydrochloride
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Overview
Description
(3S)-3-(difluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom. The presence of the difluoromethyl group and the hydrochloride salt form may impart unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(difluoromethyl)piperidine;hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, such as:
Nucleophilic Substitution: Starting from a suitable piperidine derivative, the difluoromethyl group can be introduced using reagents like difluoromethyl halides under basic conditions.
Reductive Amination: A precursor aldehyde or ketone can be reacted with a difluoromethylamine source in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(difluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the difluoromethyl group or reduction of other functional groups present.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(difluoromethyl)piperidine;hydrochloride would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The difluoromethyl group could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(trifluoromethyl)piperidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-3-(methyl)piperidine: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3S)-3-(difluoromethyl)piperidine;hydrochloride may impart unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H12ClF2N |
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Molecular Weight |
171.61 g/mol |
IUPAC Name |
(3S)-3-(difluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
InChI Key |
DCSDOLONHQYNBB-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)F.Cl |
Canonical SMILES |
C1CC(CNC1)C(F)F.Cl |
Origin of Product |
United States |
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